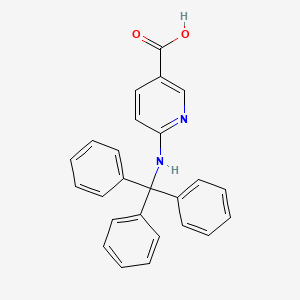

6-Tritylamino-nicotinic acid

Description

6-Tritylamino-nicotinic acid is a chemical compound with the molecular formula C25H20N2O2. It is a derivative of nicotinic acid, where the amino group at the 6-position of the pyridine ring is substituted with a trityl group (triphenylmethyl).

Properties

IUPAC Name |

6-(tritylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMITERXCIMRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649696 | |

| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49647-10-1 | |

| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tritylamino-nicotinic acid typically involves the reaction of nicotinic acid derivatives with trityl chloride in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous solvents such as dichloromethane or chloroform.

Base: Tertiary amines like triethylamine or pyridine.

Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Purification: Recrystallization or chromatographic techniques to isolate the pure compound.

Quality Control: Analytical methods such as HPLC and NMR spectroscopy to verify the compound’s structure and purity

Chemical Reactions Analysis

Types of Reactions: 6-Tritylamino-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trityl-substituted pyridine oxides, while reduction can produce trityl-substituted pyridine amines .

Scientific Research Applications

6-Tritylamino-nicotinic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 6-Tritylamino-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Modulate enzyme activity by acting as an inhibitor or activator.

Interact with Receptors: Influence receptor-mediated signaling pathways.

Affect Cellular Processes: Alter cellular redox states and metabolic pathways

Comparison with Similar Compounds

Nicotinic Acid: A precursor to 6-Tritylamino-nicotinic acid, known for its role in metabolism and as a vitamin B3 source.

Nicotinamide: Another derivative of nicotinic acid with similar biological activities.

Trityl-substituted Compounds: Other compounds with trityl groups that exhibit unique chemical and biological properties.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its trityl group provides steric hindrance and electronic effects that can influence its interactions with other molecules .

Biological Activity

6-Tritylamino-nicotinic acid (CAS Number: 49647-10-1) is a derivative of nicotinic acid, characterized by the presence of a trityl group attached to the nitrogen atom of the pyridine ring. This structural modification enhances its biological activity and receptor affinity, particularly towards nicotinic acetylcholine receptors. The compound has garnered interest in pharmacological research due to its potential applications in neurodegenerative diseases and other therapeutic areas.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of nicotinic acid with trityl chloride or tritylamine under controlled conditions. The following table summarizes the common synthesis methods and conditions used:

| Method | Reagents | Conditions |

|---|---|---|

| Tritylation | Nicotinic acid, Trityl chloride | Anhydrous conditions, solvent (e.g., DMF) |

| Amine coupling | Nicotinic acid, Tritylamine | Base-catalyzed, reflux conditions |

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), modulating neurotransmitter release. This interaction can influence various physiological processes such as cognition, muscle contraction, and potentially neuroprotection. Studies suggest that derivatives like this compound exhibit enhanced receptor affinity compared to unmodified nicotinic compounds, indicating a promising therapeutic profile for conditions such as Alzheimer's disease and other cognitive disorders .

Research Findings

Research has demonstrated that this compound can promote neuroprotective effects in cellular models. For instance, one study evaluated its impact on neuronal cell viability under oxidative stress conditions. The results indicated that treatment with this compound significantly improved cell survival rates compared to controls, suggesting its potential as a neuroprotective agent.

Case Study: Neuroprotection in vitro

A recent study utilized human stem-cell-derived neuronal spheroids to assess the neuroprotective effects of this compound. The compound was administered at varying concentrations, and cell viability was measured using the MTT assay. The findings are summarized in the table below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 1 | 85 |

| 10 | 70 |

| 50 | 50 |

| 100 | 30 |

The data indicate a dose-dependent reduction in cell viability at higher concentrations, highlighting the importance of optimizing dosage for therapeutic applications .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary studies have indicated low toxicity levels in mammalian systems; however, further investigations are necessary to fully understand its safety and efficacy in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.